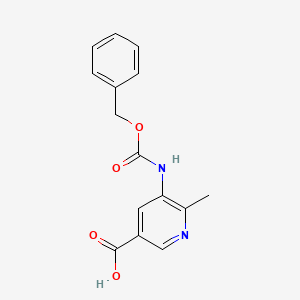![molecular formula C23H16N2O4S B2403027 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877636-82-3](/img/structure/B2403027.png)
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate” has a CAS Number of 877636-42-5 and a linear formula of C17H11N3O6S . It is a solid substance with a molecular weight of 385.36 . The IUPAC name for this compound is 4-oxo-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Research has focused on developing efficient synthetic routes for compounds related to "4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate" and their structural characterization. These compounds are typically synthesized through condensation reactions, cyclocondensation, and other strategies using microwave irradiation or ionic liquids as catalysts to enhance reaction rates and yields. Characterization techniques such as IR, NMR, and mass spectrometry confirm their structures (Deohate & Palaspagar, 2020), (Kappe & Roschger, 1989).
Biological Activities
Significant research has been dedicated to evaluating the biological activities of these compounds. Findings include their potential as antimicrobial, anticancer, and anti-inflammatory agents. Some compounds have shown promising results against a variety of bacterial and fungal strains, as well as in vitro anticancer activities against specific cell lines. These activities are attributed to the structural features of the compounds, including the pyrimidinone moiety (Rahmouni et al., 2016), (Ghashang et al., 2013).
Antimicrobial and Anticancer Applications
Some derivatives exhibit significant antimicrobial and anticancer properties, making them candidates for further pharmaceutical development. These findings suggest potential applications in developing new therapeutic agents targeting specific microbial pathogens or cancer cell lines. The efficacy of these compounds against microbes and cancer cells highlights the importance of structural modification and optimization for enhancing biological activities (Suresh et al., 2015), (El-Shwiniy et al., 2020).
Mechanism of Action
While the exact mechanism of action for this compound isn’t specified, it’s worth noting that similar compounds have been found to act as functional antagonists of the apelin (APJ) receptor . This receptor plays a critical role in cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Safety and Hazards
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-20-13-19(15-30-23-24-11-4-12-25-23)28-14-21(20)29-22(27)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWUDFITPYSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

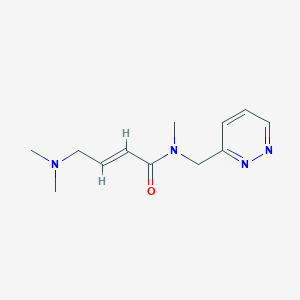
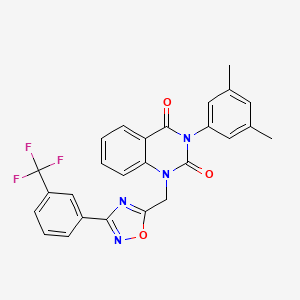
![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
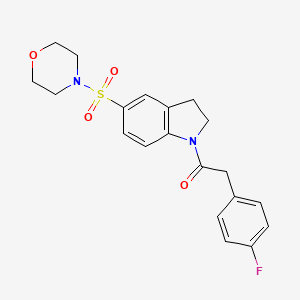
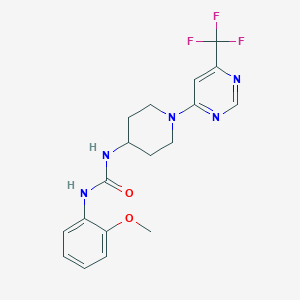
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)


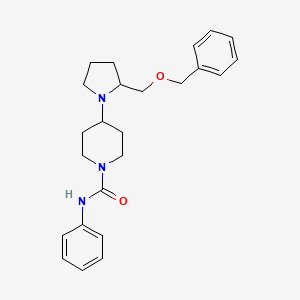
![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
